{[2-Bromo-4-(trifluoromethyl)phenyl]methyl}(methyl)amine
CAS No.: 1894484-84-4
VCID: VC2749472
Molecular Formula: C9H9BrF3N
Molecular Weight: 268.07 g/mol
* For research use only. Not for human or veterinary use.
![{[2-Bromo-4-(trifluoromethyl)phenyl]methyl}(methyl)amine - 1894484-84-4](/images/structure/VC2749472.png)
Description |
The compound {[2-Bromo-4-(trifluoromethyl)phenyl]methyl}(methyl)amine is a synthetic organic compound that belongs to the class of amines, specifically substituted phenyl methyl amines. It features a bromine atom and a trifluoromethyl group attached to the aromatic ring, which significantly influences its chemical reactivity and biological activity. Despite the lack of specific information on this exact compound in the provided sources, similar compounds like {[4-Bromo-3-(trifluoromethyl)phenyl]methyl}(methyl)amine and {[2-Bromo-5-(trifluoromethyl)phenyl]methyl}(methyl)amine provide valuable insights into its potential properties and applications. Synthesis and Reaction ConditionsThe synthesis of similar compounds typically involves several key steps, including bromination and methylation reactions. For example, the synthesis of {[2-Bromo-5-(trifluoromethyl)phenyl]methyl}(methyl)amine involves bromination using bromine in dichloromethane and methylation with methylamine under basic conditions. The reaction conditions often require specific temperatures, solvents, and catalysts to achieve high yields and purity. Biological Activity and ApplicationsCompounds with similar structures exhibit potential biological activities, including interactions with enzymes or receptors, which could modulate their activity. The trifluoromethyl group enhances lipophilicity, potentially improving membrane permeability and binding affinity. Research on related compounds suggests applications in medicinal chemistry, particularly in the development of drugs targeting neurotransmission or enzyme inhibition pathways. |
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CAS No. | 1894484-84-4 |
Product Name | {[2-Bromo-4-(trifluoromethyl)phenyl]methyl}(methyl)amine |
Molecular Formula | C9H9BrF3N |
Molecular Weight | 268.07 g/mol |
IUPAC Name | 1-[2-bromo-4-(trifluoromethyl)phenyl]-N-methylmethanamine |
Standard InChI | InChI=1S/C9H9BrF3N/c1-14-5-6-2-3-7(4-8(6)10)9(11,12)13/h2-4,14H,5H2,1H3 |
Standard InChIKey | ZWSAHZURJZDDKO-UHFFFAOYSA-N |
SMILES | CNCC1=C(C=C(C=C1)C(F)(F)F)Br |
Canonical SMILES | CNCC1=C(C=C(C=C1)C(F)(F)F)Br |
PubChem Compound | 117220841 |
Last Modified | Aug 16 2023 |
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